molecular formula C5H11NOS B13341343 3-Aminotetrahydro-2H-thiopyran 1-oxide

3-Aminotetrahydro-2H-thiopyran 1-oxide

Katalognummer: B13341343
Molekulargewicht: 133.21 g/mol
InChI-Schlüssel: DCEXBHHMCWGDTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminotetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It is a derivative of thiopyran, a six-membered ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminotetrahydro-2H-thiopyran 1-oxide typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable precursor.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminotetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Aminotetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Aminotetrahydro-2H-thiopyran 1-oxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and oxide groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Aminotetrahydro-2H-thiopyran 1-oxide
  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1-oxide
  • 4-Hydroxytetrahydro-2H-thiopyran 1-oxide

Uniqueness

3-Aminotetrahydro-2H-thiopyran 1-oxide is unique due to the specific positioning of the amino and oxide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H11NOS

Molekulargewicht

133.21 g/mol

IUPAC-Name

1-oxothian-3-amine

InChI

InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2

InChI-Schlüssel

DCEXBHHMCWGDTA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CS(=O)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.